molecular formula C19H12ClN5 B15012727 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile

Cat. No.: B15012727
M. Wt: 345.8 g/mol
InChI Key: DIHLHELCZHGLLA-GXDHUFHOSA-N
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Description

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse biological and pharmaceutical properties, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile typically involves a multi-component reaction. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenylhydrazine . This reaction is often carried out in the presence of a catalyst such as alumina–silica-supported manganese dioxide in water, which provides an eco-friendly and efficient synthesis route .

Industrial Production Methods

For industrial-scale production, the use of recyclable catalysts and green solvents is preferred to minimize environmental impact. The reaction conditions are optimized to achieve high yields and purity, ensuring the process is both cost-effective and sustainable .

Chemical Reactions Analysis

Types of Reactions

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenyl-1H-pyrazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

Molecular Formula

C19H12ClN5

Molecular Weight

345.8 g/mol

IUPAC Name

5-amino-3-[(Z)-2-(2-chlorophenyl)-1-cyanoethenyl]-1-phenylpyrazole-4-carbonitrile

InChI

InChI=1S/C19H12ClN5/c20-17-9-5-4-6-13(17)10-14(11-21)18-16(12-22)19(23)25(24-18)15-7-2-1-3-8-15/h1-10H,23H2/b14-10+

InChI Key

DIHLHELCZHGLLA-GXDHUFHOSA-N

Isomeric SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)/C(=C/C3=CC=CC=C3Cl)/C#N)C#N)N

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(C(=N2)C(=CC3=CC=CC=C3Cl)C#N)C#N)N

Origin of Product

United States

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